

Tautomerism in 8-hydroxyquinolin-2(1H)-one: An In-depth Technical Guide

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This technical guide provides a comprehensive analysis of the tautomeric phenomena in 8-hydroxyquinolin-2(1H)-one, a core scaffold in medicinal chemistry. Integrating computational and experimental data, this document elucidates the structural preferences of its tautomers in both the solid state and solution, offering detailed methodologies for its characterization.

Introduction to Tautomerism in 8-hydroxyquinolin-2(1H)-one

8-hydroxyquinolin-2(1H)-one, also known as 8-hydroxycarbostyryl, is a heterocyclic compound with significant potential for tautomerism due to the presence of both a phenol-like hydroxyl group and a lactam (amide) moiety. The interplay between keto-enol and amide-imidic acid tautomerism can result in several distinct isomers. The relative stability of these tautomers is crucial as it dictates the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capability, which in turn influence its biological activity and suitability as a drug candidate.

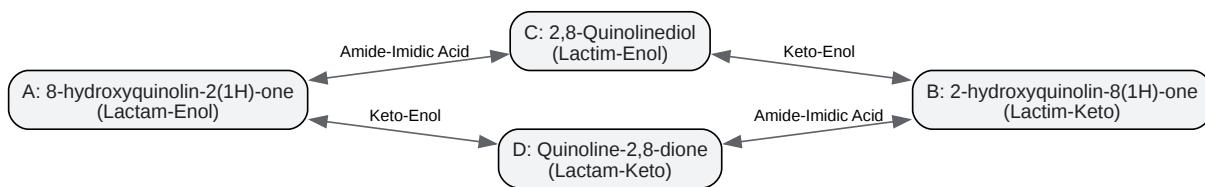
This guide focuses on the four primary tautomeric forms and summarizes the key experimental and theoretical findings that establish the predominant tautomer in the solid state.

The Tautomeric Landscape

Four principal tautomers of 8-hydroxyquinolin-2(1H)-one are considered, arising from two distinct prototropic shifts: the keto-enol equilibrium involving the C7a-C8 bond and the amide-imidic acid (lactam-lactim) equilibrium at the N1-C2 position.

- Tautomer A: 8-hydroxyquinolin-2(1H)-one (Lactam-Enol): This form maintains the lactam structure and the phenolic hydroxyl group.
- Tautomer B: 2-hydroxyquinolin-8(1H)-one (Lactim-Keto): This tautomer results from proton migration from the nitrogen to the carbonyl oxygen, forming an imidic acid (lactim), while the C8 position is in a keto form.
- Tautomer C: 8-hydroxyquinolin-2-ol (Lactim-Enol or **2,8-Quinolinediol**): This form features both the imidic acid and the phenolic hydroxyl group.
- Tautomer D: Quinoline-2,8(1H,5H)-dione (Lactam-Keto): In this diketo form, protons reside on the nitrogen and C5 or C7, breaking the aromaticity of the carbocyclic ring.

The equilibrium between these forms is a critical aspect of the molecule's chemistry.



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Figure 1: Tautomeric equilibria of 8-hydroxyquinolin-2(1H)-one.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations have been instrumental in determining the relative stabilities of the tautomers. Studies employing the B3LYP functional with the 6-311++G(d,p) basis set provide crucial insights into the intrinsic stability of each form in the gas phase and the influence of solvent.[\[1\]](#)

In the gas phase, a key finding is that the 8-hydroxyquinolin-2(1H)-one (Tautomer A) and the fully aromatic **2,8-quinolinediol** (Tautomer C) exhibit very similar stabilities.[1] This suggests a low energetic barrier between them in an isolated environment. However, the introduction of a solvent model significantly alters the energetic landscape, generally favoring more polar tautomers.

Table 1: Calculated Relative Energies of 8-hydroxyquinolin-2(1H)-one Tautomers

Tautomer	Structure Name	Relative Energy (Gas Phase, kcal/mol)[1]	Predicted Stability in Polar Solvents
A	8-hydroxyquinolin-2(1H)-one	0.0 (Reference)	High
B	2-hydroxyquinolin-8(1H)-one	> 10	Low
C	2,8-Quinolinediol	~0-1	Moderate
D	Quinoline-2,8-dione	> 15	Very Low

Note: The relative energies are illustrative based on the findings that Tautomers A and C have similar stabilities in the gas phase.[1] Tautomers involving a keto form on the carbocyclic ring (B and D) are significantly less stable due to loss of aromaticity.

Solid-State Characterization: The Predominant Form

Comprehensive experimental studies have unequivocally established the structure of 8-hydroxyquinolin-2(1H)-one in the solid state.[1][2] Through a combination of X-ray crystallography, solid-state NMR (ssNMR), and Differential Scanning Calorimetry (DSC), it has been confirmed that the molecule exists exclusively as the 8-hydroxyquinolin-2(1H)-one (Tautomer A).[1][2]

Furthermore, this tautomer exhibits polymorphism, with at least two distinct crystalline forms (Polymorph A and Polymorph B) having been identified and characterized.[1]

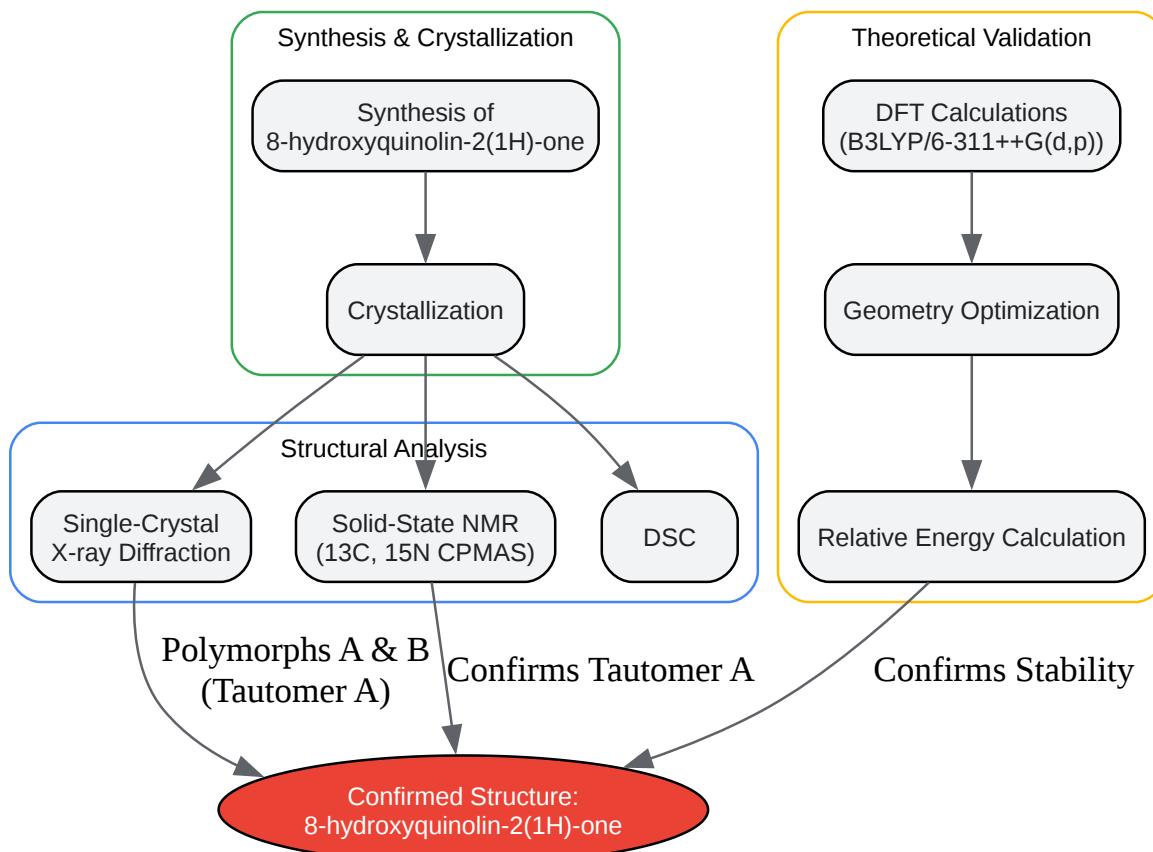
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Figure 2: Workflow for the structural elucidation of 8-hydroxyquinolin-2(1H)-one.

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided definitive proof of the molecular structure in the solid state. These studies revealed two polymorphic forms.^[1]

- Polymorph A: Crystallizes in the orthorhombic space group Pccn.^[1]
- Polymorph B: Crystallizes in the monoclinic space group P21/c.^[1]

In both polymorphs, the molecular structure corresponds to Tautomer A. The crystal packing is characterized by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which stabilize the lactam-enol form.^[1]

Table 2: Illustrative Crystallographic Data for Polymorphs of Tautomer A

Parameter	Polymorph A (Orthorhombic) [1]	Polymorph B (Monoclinic) [1]
Space Group	Pccn	P21/c
Key H-Bonds	N–H···O, O–H···O	N–H···O, O–H···O
C2=O Bond Length	~1.24 Å	~1.24 Å
C8-O Bond Length	~1.36 Å	~1.36 Å
N1-H Bond	Present	Present

Note: Bond lengths are typical values for amide carbonyls and phenolic C–O bonds and are presented for illustrative purposes based on the confirmed structure.[\[1\]](#)

Solid-State NMR (ssNMR) Spectroscopy

¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy corroborates the X-ray diffraction data. The chemical shifts observed are consistent with the 8-hydroxyquinolin-2(1H)-one tautomer. Specifically, the ¹³C spectrum shows a resonance in the typical range for a lactam carbonyl carbon (C2) and not in the range expected for a lactim (C=N–OH) carbon. Similarly, ¹⁵N NMR would confirm the presence of a protonated nitrogen in a lactam ring.

Table 3: Representative Solid-State ¹³C NMR Chemical Shifts for Tautomer A

Carbon Atom	Expected Chemical Shift Range (ppm)
C2 (C=O)	160-170
C8 (C-OH)	150-160
Aromatic Carbons	110-145

Note: These are characteristic chemical shift ranges. The definitive assignment would be based on the experimental data from the primary literature.[\[1\]](#)[\[2\]](#)

Tautomerism in Solution

While the solid-state structure is well-defined, the tautomeric equilibrium in solution is more complex and highly dependent on the solvent.^{[3][4][5][6]} Although direct, comprehensive experimental studies on 8-hydroxyquinolin-2(1H)-one in various solvents are not widely published, predictions can be made based on established principles of tautomerism.

- Aprotic, Nonpolar Solvents (e.g., Chloroform, Dioxane): In these solvents, intramolecular hydrogen bonding can play a significant role. Tautomer C (**2,8-quinolinediol**) might be present in equilibrium with Tautomer A, as it allows for a strong intramolecular hydrogen bond between the 2-OH and the quinoline nitrogen.
- Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and would effectively solvate the N-H and O-H protons of Tautomer A, likely making it the predominant species.^[3]
- Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing Tautomer A through extensive intermolecular hydrogen bonding. They can also facilitate proton transfer, though the highly polar lactam structure of Tautomer A is expected to be well-solvated and highly favored.

Spectroscopic techniques like ^1H NMR and UV-Vis are essential for investigating these solvent-dependent equilibria.^[3] In ^1H NMR, the exchange between tautomers can be monitored by observing the chemical shifts and line broadening of the labile N-H and O-H protons.

Experimental Protocols

Synthesis of 8-hydroxyquinolin-2(1H)-one

A plausible synthetic route can be adapted from standard methods for quinoline synthesis, such as the Skraup synthesis or related cyclizations.^{[7][8][9]}

- Reaction Setup: Combine 2-amino-7-methoxyphenol with glycerol in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic acid or nitrobenzene).
- Reaction Conditions: Heat the mixture carefully. The reaction is exothermic and should be controlled to prevent polymerization.

- **Workup:** After the reaction is complete, cool the mixture and pour it into water. Neutralize with a base (e.g., NaOH) to precipitate the crude product.
- **Demethylation:** The resulting 8-methoxyquinolin-2(1H)-one is then subjected to demethylation using a reagent such as HBr or BBr₃ to yield the final product.
- **Purification:** The crude 8-hydroxyquinolin-2(1H)-one is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Crystallization of Polymorphs

Obtaining different polymorphs requires screening various crystallization conditions.[\[1\]](#)

- **General Method:** Prepare saturated solutions of purified 8-hydroxyquinolin-2(1H)-one in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) at an elevated temperature.
- **Polymorph A (Orthorhombic):** Can typically be obtained by slow evaporation from a specific solvent system identified during screening.
- **Polymorph B (Monoclinic):** May be favored by faster crystallization methods, such as cooling a saturated solution or using a different solvent system.
- **Characterization:** The resulting crystals are analyzed by single-crystal X-ray diffraction to determine their structure and space group.

X-ray Crystallography

- **Crystal Selection:** A suitable single crystal of each polymorph is selected and mounted on a goniometer head.
- **Data Collection:** Data is collected on a diffractometer, typically using Mo K α radiation at a controlled temperature (e.g., 100 K or 298 K).
- **Structure Solution and Refinement:** The structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are located in difference Fourier maps and refined isotropically.

Solid-State NMR (ssNMR) Spectroscopy

- Sample Preparation: A powdered crystalline sample of each polymorph is packed into a zirconia rotor (e.g., 4 mm diameter).
- ^{13}C CP/MAS NMR: Spectra are acquired on a solid-state NMR spectrometer. A typical experiment would use a cross-polarization pulse sequence with high-power proton decoupling. The magic angle spinning (MAS) rate is set to a value sufficient to move spinning sidebands away from the isotropic resonances (e.g., 8-15 kHz). Chemical shifts are referenced externally to a standard like adamantane.
- ^{15}N CP/MAS NMR: If isotopically enriched material is not available, natural abundance ^{15}N spectra are acquired, which may require a significantly longer acquisition time. The parameters are similar to the ^{13}C experiment, with referencing to a standard like solid glycine.

DFT Calculations

- Structure Generation: The initial geometries of all four tautomers (A, B, C, D) are built using molecular modeling software.
- Geometry Optimization: The geometries are optimized without constraints using a specified DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).^[1] Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
- Energy Calculation: Single-point energies are calculated for the optimized geometries. Zero-point vibrational energy (ZPVE) corrections are applied to obtain the relative energies (ΔE). Gibbs free energies (ΔG) can also be calculated to better predict equilibrium constants.
- Solvent Modeling: To simulate solution-phase behavior, optimizations and energy calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Conclusion

The tautomerism of 8-hydroxyquinolin-2(1H)-one is a clear example of how structural preferences can be dictated by the physical state. Computational studies predict a close energetic balance between the lactam-enol (A) and lactim-enol (C) forms in the gas phase.[1] However, in the solid state, experimental evidence from X-ray diffraction and solid-state NMR conclusively demonstrates that the molecule adopts the 8-hydroxyquinolin-2(1H)-one (Tautomer A) structure, stabilized by intermolecular hydrogen bonding.[1][2] This tautomer is known to exist in at least two polymorphic forms.[1] While comprehensive experimental data in solution is limited, the polarity of the solvent is expected to be a key determinant of the tautomeric equilibrium, with polar solvents likely favoring the stable and highly polar Tautomer A. Understanding this fundamental structural chemistry is paramount for the rational design of drugs and materials based on this important heterocyclic scaffold.

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